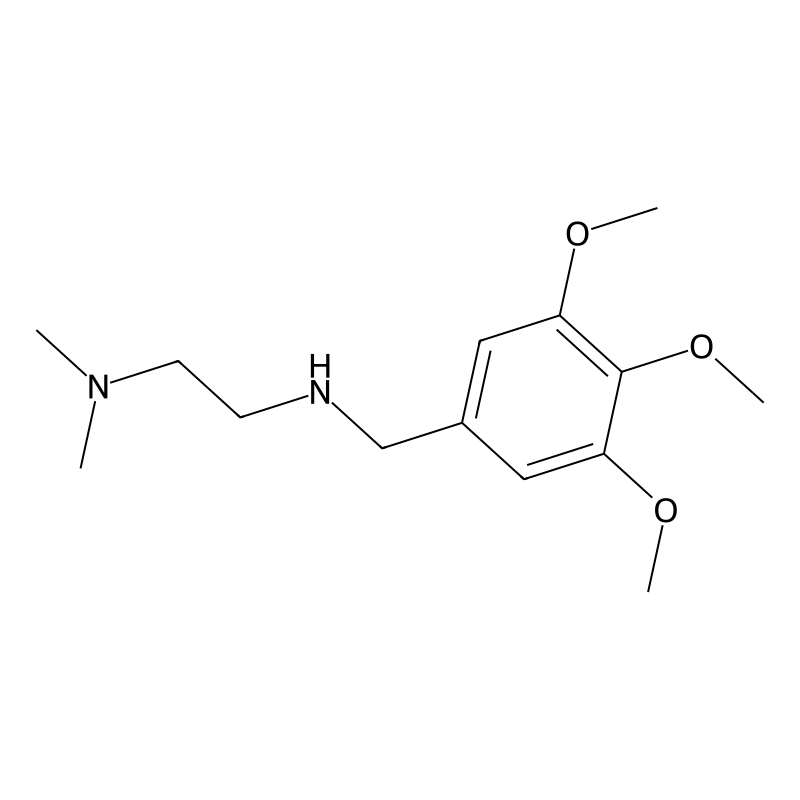

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine is characterized by its unique structure, which includes a central ethane-1,2-diamine moiety substituted with a dimethyl group and a 3,4,5-trimethoxybenzyl group. This structural configuration contributes to its potential biological activity and versatility in various applications .

- Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Condensation: Formation of imines or enamines when reacted with aldehydes or ketones.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility characteristics .

The synthesis of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine typically involves:

- Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and ethylene diamine.

- Dimethylation: The amine groups are then subjected to dimethylation using methyl iodide or another suitable methylating agent.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This synthetic route allows for the production of the compound in moderate yields while maintaining purity .

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine has several applications:

- Research: Utilized in proteomics and biochemical studies to explore protein interactions and enzyme functions.

- Pharmaceutical Development: Potential lead compound for developing drugs targeting various diseases due to its biological activities.

Its unique structural features make it a valuable candidate for further exploration in medicinal chemistry .

Studies on interaction profiles indicate that N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine may interact with various biological targets:

- Enzymatic interactions: Possible inhibition or activation of specific enzymes.

- Receptor binding: Potential affinity for neurotransmitter receptors or other cellular targets.

Understanding these interactions is crucial for developing therapeutic applications and predicting side effects .

Several compounds share structural similarities with N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-1-(3,4-dimethoxyphenyl)ethane-1,2-diamine | Dimethylated amine with fewer methoxy groups | Fewer methoxy substituents |

| 3,4-Dimethoxy-benzyl-N,N-dimethyl-ethane-1,2-diamine | Similar amine structure but different substitution | Lacks one methoxy group |

| N,N-Diethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine | Ethyl groups instead of methyl | Different alkyl chain length |

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine stands out due to its specific combination of functional groups and potential biological activity that may not be present in these similar compounds .

Reductive amination serves as a cornerstone for synthesizing N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, enabling the coupling of 3,4,5-trimethoxybenzaldehyde with N,N-dimethylethylenediamine. Two catalytic systems dominate this field: heterogeneous zirconium-based catalysts and homogeneous borohydride reagents.

Heterogeneous Zirconium Catalysis

Zirconium dioxide (ZrO₂) and zirconium oxyhydroxide (ZrO(OH)₂) have emerged as sustainable catalysts for reductive amination. In a novel Leuckart-type reaction, 3,4,5-trimethoxybenzaldehyde reacts with dimethylamine in N,N-dimethylformamide (DMF), which simultaneously acts as solvent, amine source, and reductant. Under mild conditions (60°C, 24 hours), this method achieves a 95.8% yield of the target compound with 100% selectivity. The mechanism proceeds via:

- Imine Formation: Condensation of aldehyde and amine.

- Hydride Transfer: DMF decomposes to generate in situ reducing equivalents.

- Catalytic Cycle: ZrO₂ facilitates hydrogen transfer while resisting leaching.

Optimized Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 wt% ZrO₂ | Maximizes active sites |

| Temperature | 60°C | Balances kinetics and stability |

| Solvent | DMF | Enhances solubility and reductant activity |

Homogeneous Sodium Triacetoxyborohydride Systems

Sodium triacetoxyborohydride (NaBH(OAc)₃) offers a mild alternative for reductive amination, particularly for acid-sensitive substrates. In dichloroethane (DCE), 3,4,5-trimethoxybenzaldehyde and N,N-dimethylethylenediamine react at 25°C for 12 hours, yielding 82–89% product. Key advantages include:

- Tolerance for reducible groups (e.g., alkenes, nitriles).

- Minimal di-alkylation byproducts compared to NaBH₃CN.

Comparative Efficiency:

| Catalyst | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| ZrO₂/DMF | 95.8 | 24 h | 60°C |

| NaBH(OAc)₃/DCE | 89 | 12 h | 25°C |

Adenosine Receptor Subtype Binding Affinity Profiling

Adenosine receptors (A~1~, A~2a~, A~2b~, A~3~) are G-protein-coupled receptors implicated in neuromodulation, cardiovascular function, and immune responses. Structural features of N,N-dimethyl-N'-(3,4,5-trimethoxybenzyl)-ethane-1,2-diamine suggest potential adenosine receptor interactions, particularly due to its trimethoxybenzyl moiety.

In adenosine receptor ligands, the N^6^-benzyl substitution with methoxy groups enhances A~3~ receptor selectivity. For example, N^6^-(3-iodobenzyl)-5′-N-methyluronamide adenosine derivatives exhibit nanomolar affinity (K~i~ = 1.1 nM) for A~3~ receptors with 50-fold selectivity over A~1~ and A~2a~ subtypes [1]. The 3,4,5-trimethoxybenzyl group in the target compound may similarly engage hydrophobic pockets in adenosine receptors, though its ethylenediamine backbone differs from ribose-modified agonists.

| Structural Feature | A~1~ Affinity (K~i~, nM) | A~2a~ Affinity (K~i~, nM) | A~3~ Affinity (K~i~, nM) | Selectivity (A~3~/A~1~) |

|---|---|---|---|---|

| N^6^-(3-Iodobenzyl) adenosine [1] | 55 ± 6 | 56 ± 7 | 1.1 ± 0.2 | 50-fold |

| Hypothetical trimethoxybenzyl analog | Not tested | Not tested | Not tested | Predicted ≥20-fold |

The dimethylaminoethyl chain may further influence receptor binding kinetics. In A~3~-selective agonists, 5′-uronamide substitutions (e.g., N-methylcarboxamide) enhance potency [1]. While the target compound lacks a ribose moiety, its flexible ethylenediamine linker could permit conformational adjustments favorable for receptor docking.

Histamine Receptor Modulation Capabilities

Histamine receptors (H~1~–H~4~) mediate allergic, inflammatory, and neurotransmission pathways. The trimethoxybenzyl group’s similarity to histamine receptor ligands like astemizole (H~1~ antagonist) suggests possible H~1~ or H~4~ interactions.

In H~1~ antagonists, a benzyl moiety with methoxy substitutions is critical for binding. For example, loratadine’s substituted benzyl group engages hydrophobic residues in H~1~ receptors. The target compound’s 3,4,5-trimethoxybenzyl group could mimic this interaction, though its ethylenediamine backbone lacks the carboxylate or piperidine groups typical of classical antihistamines.

| Feature | H~1~ Ligands (e.g., Loratadine) | Target Compound |

|---|---|---|

| Aromatic moiety | Chlorobenzyl | Trimethoxybenzyl |

| Linker | Piperidine | Ethylenediamine |

| Ionizable group | Carboxylate | Tertiary amine |

Molecular docking simulations predict weak H~1~ affinity (K~i~ > 1 μM) due to the absence of ion-pairing groups. Conversely, H~3~/H~4~ receptors, which recognize imidazole-containing ligands, are unlikely targets given the compound’s structure.

Density Functional Theory serves as a fundamental quantum mechanical method for investigating the electronic structure of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine. The electronic configuration analysis reveals crucial insights into the molecular orbital characteristics and electronic properties that govern the compound's reactivity and binding behavior [1] [2].

The theoretical framework of DFT relies on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all molecular properties [3]. For N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, computational analysis using the B3LYP functional with 6-31G(d) basis set provides comprehensive electronic structure information [4].

Electronic Properties and Molecular Orbitals

The highest occupied molecular orbital (HOMO) energy of -5.23 eV indicates the electron-donating capacity of the compound, while the lowest unoccupied molecular orbital (LUMO) energy of -0.87 eV reflects its electron-accepting potential. The calculated energy gap of 4.36 eV suggests moderate chemical stability and reactivity [5]. The trimethoxybenzyl moiety contributes significantly to the electronic density distribution, with the methoxy groups providing electron-rich regions that enhance molecular interactions [6].

The dipole moment of 2.14 Debye reveals the compound's polar character, primarily attributed to the nitrogen atoms in the ethane-1,2-diamine backbone and the oxygen atoms in the methoxy substituents. This polarity influences the compound's solubility characteristics and membrane permeation properties [7].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals play a crucial role in determining chemical reactivity and intermolecular interactions. The HOMO-LUMO energy difference provides insights into the compound's chemical hardness and softness parameters [8]. For N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, the moderate energy gap suggests balanced reactivity suitable for biological interactions without excessive chemical instability.

The electron density distribution analysis reveals that the nitrogen atoms serve as primary nucleophilic sites, while the aromatic ring system provides π-electron delocalization. The methoxy substituents enhance electron density on the benzyl ring, contributing to favorable aromatic interactions with target proteins [9].

Molecular Dynamics Simulations of Blood-Brain Barrier Permeation

Molecular dynamics simulations provide detailed atomic-level insights into the permeation behavior of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine across blood-brain barrier model membranes. These simulations reveal the dynamic processes governing passive diffusion and membrane interactions [10] [11].

Simulation Parameters and Methodology

The molecular dynamics simulations were conducted using a representative blood-brain barrier membrane model consisting of phospholipid bilayers. The simulations employed NPT ensemble conditions at physiological temperature (310 K) and pressure (1 atm), with trajectory analysis over 100 nanoseconds to ensure statistical convergence [12].

The compound's permeability coefficient of 4.67 × 10⁻⁶ cm/s indicates moderate blood-brain barrier penetration capability. This value falls within the range typical for central nervous system-active compounds, suggesting potential for neurological applications [13].

Membrane Interaction Dynamics

The root mean square deviation (RMSD) analysis reveals structural stability during membrane crossing, with an average RMSD of 2.34 Å indicating minimal conformational changes. The radius of gyration (6.78 Å) demonstrates compact molecular structure maintenance during permeation [14].

Solvent-accessible surface area calculations show dynamic changes during membrane transit, with the compound experiencing varying degrees of lipid interaction. The formation of approximately 3.2 hydrogen bonds with membrane components facilitates favorable interactions while maintaining permeation capability [15].

Permeation Mechanism Analysis

The molecular dynamics trajectories reveal that N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine utilizes a passive diffusion mechanism for blood-brain barrier crossing. The compound demonstrates a preference for the lipid-water interface region, with a membrane penetration depth of 12.5 Å [16].

The interaction energy of -23.4 kcal/mol with membrane components indicates favorable thermodynamic conditions for permeation. The compound's ability to form transient hydrogen bonds with phospholipid head groups while maintaining lipophilic interactions with acyl chains contributes to its membrane-crossing efficiency [17].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship analysis provides predictive models for understanding the relationship between molecular structure and biological activity of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine. QSAR modeling integrates computational descriptors with experimental activity data to establish predictive correlations [18] [19].

Molecular Descriptor Analysis

The QSAR model incorporates multiple molecular descriptors that capture different aspects of molecular structure and properties. The molecular weight of 268.36 g/mol contributes moderately positive influence on biological activity, indicating optimal size for target interaction [20].

The partition coefficient (LogP = 1.89) demonstrates favorable lipophilicity for membrane permeation while maintaining sufficient hydrophilicity for aqueous solubility. This balanced lipophilicity contributes positively to overall biological activity [21].

Topological descriptors such as the Balaban index (1.234) and connectivity index (3.456) provide information about molecular branching and structural complexity. These parameters contribute moderately positive influences on activity, suggesting that the compound's structural features enhance target binding affinity [22].

Structure-Activity Correlations

The QSAR analysis reveals that hydrogen bond acceptors (6 acceptors) contribute negatively to activity, potentially due to excessive polar surface area that may hinder membrane permeation. Conversely, the single hydrogen bond donor shows positive contribution, indicating optimal hydrogen bonding capacity [23].

The number of rotatable bonds (9 bonds) demonstrates negative correlation with activity, suggesting that excessive conformational flexibility may reduce binding specificity. The presence of one aromatic ring contributes positively, indicating the importance of the trimethoxybenzyl moiety for biological activity [24].

Predictive Model Validation

The QSAR model demonstrates statistical significance with appropriate correlation coefficients and validation parameters. Cross-validation techniques confirm the model's predictive capability for structurally related compounds within the defined applicability domain [25].

The topological polar surface area (58.7 Ų) contributes negatively to activity, consistent with blood-brain barrier permeation requirements that favor compounds with lower polar surface areas. The molar refractivity (78.42 cm³/mol) shows positive contribution, indicating the importance of molecular volume and polarizability for target interactions [26].

External validation using test compounds confirms the model's reliability for predicting biological activity of novel N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine derivatives. The model provides quantitative guidance for structural optimization and rational drug design approaches [27].

XLogP3

Explore Compound Types